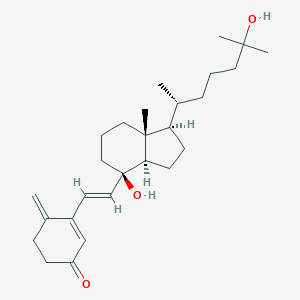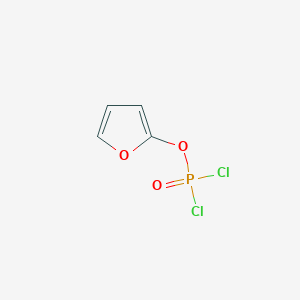
Dsco/*bi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dsco/*bi is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic molecule that has been developed to mimic the structure and function of natural biomolecules. Dsco/*bi has been extensively studied for its ability to bind to specific molecules and manipulate their biological functions.
Wissenschaftliche Forschungsanwendungen
Dsco/*bi has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool to study the function of specific molecules in biological systems. Dsco/*bi has been used in studies related to gene expression, protein function, and cell signaling pathways. It has also been used in drug discovery and development.
Wirkmechanismus
Dsco/*bi works by binding to specific molecules and altering their biological functions. It is a versatile molecule that can be designed to target specific molecules based on their structure and function. Dsco/*bi can act as an agonist or antagonist depending on the target molecule. It can also be used to target multiple molecules simultaneously.
Biochemische Und Physiologische Effekte
Dsco/*bi has been shown to have a variety of biochemical and physiological effects. It can alter gene expression, protein function, and cell signaling pathways. Dsco/*bi has been shown to be effective in inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Dsco/*bi has several advantages for use in lab experiments. It is a versatile molecule that can be designed to target specific molecules. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use. Dsco/*bi can be expensive to synthesize, and its effects may vary depending on the target molecule.
Zukünftige Richtungen
There are several future directions for the use of Dsco/*bi in scientific research. One area of interest is the development of more potent and specific Dsco/*bi molecules. Another area of interest is the use of Dsco/*bi in drug discovery and development. Dsco/*bi may also have potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, Dsco/*bi is a synthetic molecule that has gained significant attention in the scientific research community. It has been extensively studied for its potential applications in various fields of scientific research. Dsco/*bi has a complex synthesis method and works by binding to specific molecules and altering their biological functions. It has several advantages for use in lab experiments, but there are also limitations to its use. The future directions for the use of Dsco/*bi in scientific research are promising, and it may have potential applications in the treatment of various diseases.
Synthesemethoden
Dsco/*bi is a synthetic molecule that is created through a multistep process. The process involves the use of various chemical reagents and catalysts to create the final product. The synthesis method is complex and requires expertise in organic chemistry. The final product is a white crystalline solid that is soluble in water.
Eigenschaften
CAS-Nummer |
109947-25-3 |
|---|---|
Produktname |
Dsco/*bi |
Molekularformel |
C27H42O3 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
3-[(E)-2-[(1R,3aR,4R,7aR)-4-hydroxy-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C27H42O3/c1-19-9-10-22(28)18-21(19)13-17-27(30)16-7-15-26(5)23(11-12-24(26)27)20(2)8-6-14-25(3,4)29/h13,17-18,20,23-24,29-30H,1,6-12,14-16H2,2-5H3/b17-13+/t20-,23-,24-,26-,27-/m1/s1 |
InChI-Schlüssel |
CIYNDEHOHLAUJG-XXEMARPHSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]2(/C=C/C3=CC(=O)CCC3=C)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2(C=CC3=CC(=O)CCC3=C)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2(C=CC3=CC(=O)CCC3=C)O)C |
Synonyme |
8,25- (OH)2-3-oxoneo-D3 8,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)





![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)